Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate

Immunopharmacology T-cell suppression NF-AT/NF-κB pathway

Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate (CAS 1158108-40-7) is a synthetic phenoxyacetic acid methyl ester derivative built on an isoeugenol scaffold (2‑methoxy‑4‑(prop‑1‑en‑1‑yl)phenol). It belongs to a broader class of α‑asarone‑ and eugenol‑related phenoxyacetic acid derivatives that have been investigated for hypolipidaemic, antiplatelet, neuroprotective, and immunosuppressive activities.

Molecular Formula C13H16O4
Molecular Weight 236.26 g/mol
CAS No. 1158108-40-7
Cat. No. B1519165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate
CAS1158108-40-7
Molecular FormulaC13H16O4
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESCC=CC1=CC(=C(C=C1)OCC(=O)OC)OC
InChIInChI=1S/C13H16O4/c1-4-5-10-6-7-11(12(8-10)15-2)17-9-13(14)16-3/h4-8H,9H2,1-3H3/b5-4+
InChIKeyADQWZZPCGOXVIC-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate (CAS 1158108-40-7): A Phenoxyacetic Acid Methyl Ester with an Isoeugenol Scaffold for Immunomodulatory and Lipid-Modulating Research


Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate (CAS 1158108-40-7) is a synthetic phenoxyacetic acid methyl ester derivative built on an isoeugenol scaffold (2‑methoxy‑4‑(prop‑1‑en‑1‑yl)phenol). It belongs to a broader class of α‑asarone‑ and eugenol‑related phenoxyacetic acid derivatives that have been investigated for hypolipidaemic, antiplatelet, neuroprotective, and immunosuppressive activities [1]. The compound is supplied as a research tool (typically ≥95% purity) by specialty chemical vendors such as Biosynth (under reference IWB10840) and Sigma‑Aldrich (EME00182), with the former describing it as a potent and selective inhibitor of antibody production that acts by binding to protein ligands involved in T‑cell and B‑cell activation .

Why Generic Substitution Fails for Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate: Structural Isomerism Drives Divergent Biological Profiles


Phenoxyacetic acid derivatives sharing the 2‑methoxy‑4‑alkenylphenoxy core cannot be treated as interchangeable because the position and geometry of the alkenyl side chain fundamentally alter biological target engagement. The prop‑1‑en‑1‑yl group (isoeugenol‑type) at the para position directs immunosuppressive activity through NF‑AT/NF‑κB pathway modulation, as demonstrated for the parent phenol isoeugenol [1], whereas the isomeric 2‑propenyl group (α‑asarone‑type) found in compounds such as MPPA and the hypolipidaemic derivatives described by Pérez‑Pastén et al. drives neuroprotective, anticonvulsant, and lipid‑lowering pharmacology [2][3]. Furthermore, the methyl ester moiety confers distinct physicochemical properties (LogP ∼2.41, hydrogen‑bond donor count = 0) compared to the corresponding free carboxylic acid (LogD ∼2.41 at pH 7.4, but pKa ∼3.23 for the acid), affecting membrane permeability and oral bioavailability potential [4]. These structural determinants mean that selecting the wrong congener—even one differing by a single double‑bond migration—can lead to fundamentally different biological readouts.

Quantitative Differentiation Evidence for Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate Against Its Closest Structural Analogs


Isoeugenol-Derived Prop‑1‑en‑1‑yl Scaffold Confers NF‑AT/NF‑κB‑Mediated Immunosuppressive Activity Absent in α‑Asarone‑Derived 2‑Propenyl Congeners

The target compound carries the isoeugenol‑type prop‑1‑en‑1‑yl side chain, which has been mechanistically linked to immunosuppressive activity through suppression of IL‑2 gene expression via down‑regulation of NF‑AT and NF‑κB transcription factors. In B6C3F1 mouse splenocyte cultures, isoeugenol (the parent phenol scaffold of the target compound) suppressed the lymphoproliferative response to concanavalin A stimulation and inhibited PMA/ionomycin‑induced IL‑2 mRNA expression and protein secretion in EL4.IL‑2 mouse T‑cells, as quantified by real‑time RT‑PCR and ELISA [1]. In contrast, the isomeric 2‑propenyl scaffold (α‑asarone‑derived) found in MPPA and the hypolipidaemic phenoxyacetic acid derivatives described by Pérez‑Pastén et al. exhibits neuroprotective and anticonvulsant activity with no reported immunosuppressive mechanism via NF‑AT/NF‑κB [2]. This mechanistic divergence is supported by the vendor‑reported functional annotation of the target compound as a potent and selective inhibitor of antibody production that blocks T‑cell and B‑cell activation . Isoeugenol also showed more effective inhibition of LPS‑dependent iNOS and COX‑2 protein expression in RAW264.7 macrophages compared to its structural analog eugenol, which lacks the extended conjugation of the prop‑1‑en‑1‑yl group [3]. These findings illustrate that the prop‑1‑en‑1‑yl geometry is a critical determinant of immunomodulatory pharmacology that is not recapitulated by the 2‑propenyl isomer.

Immunopharmacology T-cell suppression NF-AT/NF-κB pathway

Methyl Ester Moicty Provides Distinct Physicochemical and Permeability Profile Versus the Free Carboxylic Acid Analog

The target compound is the methyl ester of (E)‑2‑(2‑methoxy‑4‑(prop‑1‑en‑1‑yl)phenoxy)acetic acid. This esterification eliminates the ionizable carboxylic acid proton (pKa ∼3.23 for the free acid ), resulting in a compound with zero hydrogen‑bond donors and a predicted LogP/LogD of 2.41 at both pH 5.5 and pH 7.4 [1]. In contrast, the free acid analog is ionized at physiological pH (predicted pKa 3.23 ± 0.10), which can limit passive membrane diffusion. The methyl ester therefore offers enhanced passive permeability potential, a property that can be advantageous in cell‑based assays and early‑stage in vivo studies where intracellular target access or oral bioavailability is being explored. This is consistent with the general observation in the phenoxyacetic acid series that ester prodrugs improve oral absorption compared to their parent acids [2]. For procurement, the methyl ester (CAS 1158108‑40‑7) is commercially available from multiple vendors (Biosynth, Sigma‑Aldrich, Leyan) at ≥95% purity , whereas the free acid form requires custom synthesis or is available only as the potassium salt (CAS 7510‑46‑5), limiting accessibility for large‑scale screening.

Physicochemical profiling Drug-likeness Permeability

Hypolipidaemic Activity Differentiates the Methyl Ester from the Parent Isoeugenol Phenol

The phenoxyacetic acid methyl ester functionality confers hypolipidaemic activity not present in the parent isoeugenol phenol. In the closely related 2‑propenyl series, methyl 2‑methoxy‑4‑(2‑propenyl)phenoxyacetate (compound 3 in Pérez‑Pastén et al., the direct 2‑propenyl analog of the target compound) produced statistically significant reductions in total cholesterol and LDL‑cholesterol in normolipidaemic rats at oral doses of 40 and 80 mg/kg, and also reduced these lipoproteins in hypercholesterolaemic rats over a 7‑day treatment period [1]. In Triton‑induced hyperlipidaemic mice, compound 3 effectively lowered LDL‑cholesterol and triglyceride levels at oral doses of 50 and 100 mg/kg [1]. The parent phenol isoeugenol has no reported hypolipidaemic activity in these models. This class‑level evidence indicates that the phenoxyacetic acid side chain (‑OCH₂COOCH₃) is the pharmacophoric element required for lipid‑lowering activity, a feature absent in simple isoeugenol or isoeugenol acetate. While the target compound carries the prop‑1‑en‑1‑yl rather than the 2‑propenyl group, the shared phenoxyacetic acid methyl ester motif makes it a rational candidate for exploring combined immunomodulatory and lipid‑modulating pharmacology—a dual profile not achievable with either the parent phenol or the free acid MPPA.

Hypolipidaemic Cholesterol-lowering Cardiovascular

Distinct Antiplatelet Activity Profile of Phenoxyacetic Acid Derivatives: Target Compound Is Predicted to Differ from the Free Acid Series

In the Pérez‑Pastén et al. 2006 comparative study of six phenoxyacetic acid derivatives related to α‑asarone, compounds 1 (free acid, 2‑propenyl), 2 (5‑nitro free acid), 4 (ethyl ester, 2‑propenyl), and 5 (methyl ester, 5‑nitro‑2‑propenyl) significantly inhibited ADP‑induced platelet aggregation in vitro using blood from healthy human volunteers, while compound 3 (methyl 2‑methoxy‑4‑(2‑propenyl)phenoxyacetate, the direct 2‑propenyl analog of the target compound) and compound 6 (ethyl 5‑nitro ester) did not show significant antiplatelet activity [1]. This SAR indicates that the methyl ester at the 2‑propenyl position lacks antiplatelet activity unless a 5‑nitro substituent is present (compound 5), whereas the free carboxylic acid at the same position confers activity. The target compound differs from compound 3 by having a prop‑1‑en‑1‑yl rather than a 2‑propenyl group, and by inference may exhibit a distinct antiplatelet profile. This differential reactivity within a congeneric series underscores the importance of precise chemical identity: antiplatelet activity cannot be assumed simply from the phenoxyacetic acid class membership and must be empirically verified for each specific substitution pattern.

Antiplatelet ADP-induced aggregation Thrombosis

Recommended Research and Procurement Application Scenarios for Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate


Immunopharmacology Studies Requiring T‑Cell and B‑Cell Antibody Production Inhibition

The target compound is annotated as a potent and selective inhibitor of antibody production, blocking T‑cell and B‑cell activation by binding to protein ligands involved in the activation cascade . Its isoeugenol‑derived scaffold has been mechanistically validated to suppress IL‑2 gene expression through down‑regulation of NF‑AT and NF‑κB transcription factors [1]. This makes it suitable for in vitro immunosuppression screening, mechanistic studies of T‑cell receptor signaling, and evaluation of antibody production blockade in B‑cell lines. Researchers studying autoimmune disease models or transplant rejection pathways should prioritize this compound over α‑asarone‑based analogs, which lack this immunosuppressive mechanism [2].

Dual‑Mechanism Exploration: Combined Immunomodulatory and Hypolipidaemic Profiling

The phenoxyacetic acid methyl ester motif is associated with hypolipidaemic activity, as demonstrated in the Pérez‑Pastén et al. 2006 study where the 2‑propenyl analog (compound 3) significantly reduced total cholesterol and LDL‑cholesterol in normolipidaemic and hypercholesterolaemic rats [3]. The target compound uniquely combines this hypolipidaemic pharmacophore with the immunosuppressive isoeugenol scaffold, enabling dual‑mechanism pharmacological profiling not possible with single‑target comparators. This makes it a candidate for investigating the intersection of lipid metabolism and immune function, particularly in contexts such as atherosclerosis where both pathways are pathologically relevant.

Physicochemical and ADME Screening of Neutral Methyl Ester Phenoxyacetates

With a predicted LogD of 2.41, zero hydrogen‑bond donors, and TPSA of 44.76 Ų [4], the target compound occupies a favorable physicochemical space for passive membrane permeability. It serves as a model compound for structure‑permeability relationship studies within the phenoxyacetic acid ester series, particularly in comparison to ionizable free acid analogs (pKa ∼3.23). The compound is commercially available from multiple vendors at ≥95% purity, enabling reproducible procurement for Caco‑2 permeability assays, microsomal stability testing, and plasma protein binding studies .

Negative Control or Reference Compound for Antiplatelet Screening Cascades

Based on the SAR established by Pérez‑Pastén et al., the 2‑propenyl methyl ester analog (compound 3) did not significantly inhibit ADP‑induced platelet aggregation, in contrast to the free acid and 5‑nitro derivatives that were active [3]. By structural analogy, the target compound (prop‑1‑en‑1‑yl methyl ester, no 5‑nitro group) may similarly lack antiplatelet activity and could serve as a negative control or reference compound in platelet aggregation screening cascades designed to differentiate antiplatelet from hypolipidaemic mechanisms within this chemical series.

Quote Request

Request a Quote for Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.